molecular formula C12H15NO B3330942 1-(1-Benzylazetidin-2-yl)ethan-1-one CAS No. 76505-74-3

1-(1-Benzylazetidin-2-yl)ethan-1-one

Cat. No.: B3330942
CAS No.: 76505-74-3
M. Wt: 189.25 g/mol
InChI Key: SWUCGXMLUDCGSF-UHFFFAOYSA-N
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Description

1-(1-Benzylazetidin-2-yl)ethan-1-one is a heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyl group at the 1-position and an acetyl group at the 2-position.

Properties

IUPAC Name

1-(1-benzylazetidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)12-7-8-13(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCGXMLUDCGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Benzylazetidin-2-yl)ethan-1-one typically involves the reaction of benzylamine with a suitable ketone under controlled conditions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: Benzylamine reacts with a ketone to form an intermediate azetidine ring.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial production methods may involve optimized reaction conditions such as temperature control, use of catalysts, and purification steps to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(1-Benzylazetidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace specific substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to facilitate the desired transformations .

Scientific Research Applications

The compound 1-(1-Benzylazetidin-2-yl)ethan-1-one , also known as Benzylazetidine ketone , is a chemical structure that has garnered attention in various scientific research applications. This article delves into its applications, synthesizing findings from diverse sources while avoiding unreliable references.

Chemical Properties and Structure

This compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 76505-74-3

The compound features a benzyl group attached to an azetidine ring, contributing to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

One of the most notable applications of this compound is in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug discovery.

Case Study: Antidepressant Activity

Research has indicated that derivatives of azetidine compounds can exhibit antidepressant-like effects. A study demonstrated that modifications to the azetidine structure can enhance serotonin receptor affinity, suggesting potential for treating depression and anxiety disorders .

Neuropharmacology

The compound has been studied for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies.

Case Study: Cognitive Enhancement

In animal models, compounds similar to this compound have shown promise in enhancing cognitive function. These findings suggest that such compounds could be developed into treatments for cognitive decline associated with aging or neurodegenerative diseases .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to explore various synthetic pathways.

Table: Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)References
AlkylationBase-catalyzed85
ReductionLiAlH4 in THF90
AcylationAcetic anhydride75

Agricultural Chemistry

Emerging research suggests that derivatives of this compound may possess pesticidal properties. The structural similarity to known insecticides indicates potential applications in agricultural chemistry.

Case Study: Insecticidal Activity

Preliminary studies have shown that certain azetidine derivatives can act as effective insecticides against common agricultural pests, highlighting the need for further exploration into their mechanisms of action and efficacy .

Mechanism of Action

The mechanism of action of 1-(1-Benzylazetidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on their heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
O-Benzyl (benzofuran-2-yl)ethan-1-one Benzofuran Benzyl ether oxime Antimicrobial activity
1-(1H-Benzo[d]imidazol-1-yl) derivatives Benzimidazole Oxadiazole-thioacetamide Anti-inflammatory (63–68% inhibition)
Piperazine-linked ethanones Piperazine Benzoyl/phenoxypropyl groups Dual H3 receptor ligands, antioxidant
Sulfanylidene derivatives Aryl Dimethyl(oxo)-λ⁶-sulfanylidene Catalytic applications, DFT studies

Key Observations :

  • Heterocyclic Core Influence : The azetidine ring’s smaller size (4-membered) introduces greater ring strain compared to 5-membered benzofuran or benzimidazole systems. This may enhance reactivity or alter binding affinity in biological systems .
  • Substituent Effects : The benzyl group in the target compound likely increases lipophilicity, improving membrane permeability compared to polar substituents like oxadiazole or sulfanylidene groups .

Biological Activity

1-(1-Benzylazetidin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : this compound

The compound features an azetidine ring substituted with a benzyl group, which is critical for its interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Azetidine : The azetidine ring is formed through cyclization reactions involving appropriate precursors.
  • Benzyl Substitution : A benzyl group is introduced via nucleophilic substitution.
  • Acetylation : The final product is obtained through acetylation, yielding the ethanone functional group.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Its structure allows it to act on G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • Analgesic Activity : Preliminary studies suggest that it may possess pain-relieving properties akin to known analgesics.
  • Antidepressant Potential : It has been evaluated for potential antidepressant effects, possibly through modulation of neurotransmitter systems.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes related to inflammatory pathways. For example:

  • Cyclooxygenase Inhibition : The compound showed significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.

In Vivo Studies

Animal models have been used to assess the efficacy of this compound in pain management and mood regulation:

  • Pain Models : In rodent models, administration of the compound resulted in reduced pain responses compared to control groups.
  • Behavioral Studies : Tests measuring anxiety-like behaviors indicated a potential anxiolytic effect.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Analgesic ActivityIn VivoSignificant pain reduction
Anti-inflammatoryIn VitroCOX inhibition
AntidepressantBehavioral StudiesReduced anxiety-like behavior

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.